molecular formula C22H23N3O2 B12187250 1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12187250
M. Wt: 361.4 g/mol
InChI Key: MBZAQYYGAYYUBI-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a benzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of benzaldehyde with 2-(1H-indol-3-yl)ethan-1-amine, followed by the addition of 2-oxo-2-phenylacetic acid and (isocyanomethyl)benzene in methanol under room temperature . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-hydroxypyrrolidine-3-carboxamide.

    Substitution: Formation of various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by interacting with key proteins involved in cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety enhances its ability to interact with biological targets, while the benzyl group and pyrrolidine ring contribute to its stability and reactivity.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O2/c26-21-12-18(15-25(21)14-16-6-2-1-3-7-16)22(27)23-11-10-17-13-24-20-9-5-4-8-19(17)20/h1-9,13,18,24H,10-12,14-15H2,(H,23,27)

InChI Key

MBZAQYYGAYYUBI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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